Isovaleraldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021619 | |
| Record name | 3-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanal, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isovaleraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isovaleraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 3-Methylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 3-Methylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 3-Methylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |
| Record name | Isovaleraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
590-86-3, 26140-47-6 | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanal, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69931RWI96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-60 °F (USCG, 1999), -51 °C | |
| Record name | ISOVALERALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYLBUTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-METHYLBUTANAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Pathways of Isovaleraldehyde
Chemical Synthesis Routes for Isovaleraldehyde
Two principal methods for the synthesis of this compound are the hydroformylation of isobutene and the oxidation of isoamyl alcohol. acs.org Industrially, the hydroformylation of isobutene is often preferred due to its atom economy, efficiency, and safety. guidechem.com
Hydroformylation of Isobutene
The hydroformylation of isobutene, also known as the oxo process, involves the reaction of isobutene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce this compound. wikipedia.orgevitachem.com This method is considered highly efficient and atom-economical. guidechem.com
(CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO wikipedia.org
Table 1: Catalytic Systems and Conditions for Isobutene Hydroformylation
| Catalyst Type | Ligand | Temperature | Pressure | Key Features |
|---|---|---|---|---|
| Rhodium-based | Organophosphite | 80-160 °C google.com | Low Pressure | High selectivity for 3-methylbutanal (B7770604). google.com |
| Cobalt-based | - | High | High | Can lead to hydrogenation byproducts. google.com |
Oxidation of Isoamyl Alcohol (3-Methylbutanol)
The oxidation of isoamyl alcohol (3-methyl-1-butanol) presents an alternative and economically viable route to this compound, particularly because isoamyl alcohol is an abundant and low-cost byproduct of alcohol fermentation. guidechem.com
Traditional methods for oxidizing isoamyl alcohol involve the use of strong oxidizing agents. A common laboratory and industrial synthesis involves the use of sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄). acs.orgevitachem.com Chromic acid (H₂CrO₄) is also an effective oxidizing agent for this transformation. atamanchemicals.comwikipedia.orgatamankimya.com Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. brainly.com The general mechanism involves the removal of two hydrogen atoms from the alcohol: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached, forming a carbonyl group.
A stable and low-cost chromium reagent, 3,4-dihydroisoquinoline (B110456) trichloroacetic acid chromium, has been developed for the oxidation of primary alcohols, including isoamyl alcohol, to their corresponding aldehydes with high efficiency. guidechem.com This method can yield this compound in as little as thirty minutes with a 90% yield under non-protonic solvent conditions at room temperature. guidechem.com
More advanced and greener catalytic methods are being explored to overcome the environmental and operational drawbacks of traditional oxidizing agents. These methods often involve heterogeneous catalysts and milder reaction conditions.
Researchers have utilized silver supported on potassium-exchanged ZSM-5 molecular sieves (Ag/KZSM-5) as a catalyst for the gas-phase oxidation of isoamyl alcohol with air to produce this compound. guidechem.com However, this method can present challenges related to catalyst preparation, cost, and safety, particularly in controlling the oxygen concentration to prevent over-oxidation. google.com
Another novel catalytic system involves the use of cobalt-doped zinc oxide supported on MCM-41 molecular sieves (Co-doped ZnO/MCM-41). guidechem.comjlu.edu.cn These catalysts were prepared by an impregnation method and applied to the synthesis of this compound from isoamyl alcohol using dioxygen. jlu.edu.cn The introduction of cobalt into the catalyst structure was found to improve the dispersion of zinc oxide and enhance the selectivity towards this compound by 28.3% compared to the undoped catalyst. jlu.edu.cn Despite these advancements, challenges related to operational complexity and safety for large-scale production remain. guidechem.com
Table 2: Advanced Catalytic Oxidation of Isoamyl Alcohol
| Catalyst | Oxidant | Key Findings | Reference |
|---|---|---|---|
| Ag/KZSM-5 | Air | High conversion and selectivity but with operational challenges. | guidechem.comgoogle.com |
| Co-doped ZnO/MCM-41 | Dioxygen | Increased selectivity towards this compound. | guidechem.comjlu.edu.cn |
Isomerization of Isoprenol (3-Methyl-3-butene-1-ol and 3-Methyl-2-butene-1-ol)
A significant industrial method for synthesizing this compound involves the isomerization of unsaturated C5 alcohols, namely 3-methyl-3-buten-1-ol (B123568) (isoprenol) and 3-methyl-2-buten-1-ol (B147165) (prenol). fishersci.ca This process rearranges the molecular structure of the precursor alcohols to form the target aldehyde. One patented method describes starting with 3-methyl-3-buten-1-ol, which upon reaction, transforms into a mixture containing this compound, 3-methyl-2-buten-1-ol, and a small quantity of isoamyl alcohol. wikipedia.org
Catalytic Systems (e.g., CuO-ZnO)
The isomerization of isoprenol is effectively facilitated by a copper oxide-zinc oxide (CuO-ZnO) catalyst. ereztech.comfishersci.cawikipedia.orgfishersci.at This catalytic system is a cornerstone of this synthetic route. fishersci.cawikipedia.org The reaction is typically conducted under specific temperature conditions to promote the conversion. For instance, a described method involves heating 3-methyl-3-buten-1-ol with the catalyst in an oil bath at 140°C, with the reaction temperature maintained between 110-130°C. wikipedia.org During this process, the this compound product is continuously separated via distillation to drive the reaction forward, achieving complete conversion of the raw material within 3 to 4 hours. wikipedia.org
Reaction Between Isobutene and Formaldehyde (B43269)
The primary raw materials for the aforementioned isomerization, 3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol, are themselves derived from the reaction of isobutene and formaldehyde. ereztech.comfishersci.ca This initial step, known as the Prins reaction, is crucial for producing the necessary C5 alcohol precursors. nih.gov The reaction combines isobutene with formaldehyde to yield these isoprenol isomers, which are then subjected to isomerization to produce this compound. ereztech.comfishersci.ca
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis presents an alternative approach to chemical synthesis, utilizing biological systems or their components to produce this compound. 16streets.com These methods often occur under milder conditions and can offer high specificity.
Enzymatic Production from Amino Acids
This compound can be formed biologically through the breakdown of certain amino acids. wikipedia.org Specifically, the catabolism of the amino acid leucine (B10760876) is a key pathway for the enzymatic production of this compound, which contributes to the aroma of some fruits. wikipedia.orgfishersci.se This conversion is a recognized pathway in various biological systems, including fermentation processes. wikipedia.org
Strecker Degradation of Leucine
A primary mechanism for the formation of this compound from leucine is the Strecker degradation. citeab.comfishersci.fi This reaction involves the interaction of an amino acid with an α-dicarbonyl compound, which can be derived from sources like sugar degradation. scribd.comfishersci.com The amino acid is deaminated and decarboxylated, resulting in an aldehyde with one fewer carbon atom than the original amino acid. fishersci.fi In the case of leucine, this process yields this compound (3-methylbutanal). fishersci.com
The reactivity of various carbonyl compounds in the Strecker degradation of L-leucine has been studied, with yields of this compound varying based on the specific carbonyl compound used. scribd.com
| Carbonyl Compound | Reaction Time (min) | This compound 2,4-DNP Yield (mg) |
|---|---|---|
| Ninhydrin | 5 | 2.7 |
| Pyruvaldehyde | 5 | 1.8 |
| Glycolaldehyde | 5 | 1.5 |
| Dehydro-L-ascorbic acid | 5 | 1.1 |
| DL-Glyceraldehyde | 5 | 0.8 |
| Glyoxal | 30 | 0.7 |
| Dihydroxyacetone | 30 | 0.05 |
| 3-Deoxy-D-glucosone | 30 | Trace |
| D-Xylose | 30 | Not Detected |
| D-Glucose | 30 | Not Detected |
Data sourced from a study on the yields of this compound produced by Strecker degradation of L-leucine with various carbonyl compounds at 80°C. scribd.com
Role of Polyphenoloxidase and Peroxidase in Aldehyde Formation
Enzymes such as polyphenoloxidase (PPO) and peroxidase (POD) play a catalytic role in the formation of this compound from leucine in certain biological systems, such as bananas. citeab.comnih.gov The proposed mechanism does not involve direct enzymatic action on the amino acid. Instead, PPO and POD catalyze the oxidation of phenolic compounds like dopamine (B1211576) to form highly reactive o-quinones. citeab.comnih.gov These quinones then undergo a non-enzymatic reaction with leucine, leading to its conversion into this compound via the Strecker degradation pathway. nih.gov
The production of the aldehyde is influenced by the concentrations of the reactants. Studies with banana enzyme extracts have shown that aldehyde formation increases with leucine concentration up to 75 mM and tends to peak at relatively low concentrations of PPO (0.1 units/ml) and dopamine (0.5 mM). nih.gov The inclusion of hydrogen peroxide in the reaction mixture has also been found to increase the amount of aldehyde produced. nih.gov
Ehrlich Mechanism and Alpha-Keto Acid Decarboxylation
The Ehrlich pathway, first proposed by Felix Ehrlich a century ago, is a significant biochemical route for the catabolism of amino acids, leading to the formation of higher alcohols, also known as fusel alcohols. nih.gov This pathway is particularly crucial in microorganisms like the yeast Saccharomyces cerevisiae, where it contributes to the flavor and aroma profiles of fermented beverages and foods. nih.govontosight.ai this compound is an intermediate product in this pathway, derived from the amino acid leucine. nih.gov
The mechanism initiates with the transamination of an amino acid, in this case, leucine, to its corresponding α-keto acid, α-ketoisocaproate. nih.govvt.edu This step involves the transfer of the amino group from the amino acid to an α-keto acid acceptor, a reaction catalyzed by aminotransferases. nih.govontosight.ai
The subsequent and defining step of the Ehrlich pathway is the decarboxylation of the α-keto acid to form an aldehyde with one less carbon atom than the starting amino acid. yeastgenome.orgcore.ac.uk In the case of this compound formation, α-ketoisocaproate is decarboxylated to produce this compound. core.ac.uk This reaction is catalyzed by α-keto acid decarboxylases, which are thiamine (B1217682) diphosphate-dependent enzymes. researchgate.net Several genes, including those for pyruvate (B1213749) decarboxylases (PDC1, PDC5, PDC6) and other specific decarboxylases like ARO10 and THI3, have been implicated in this decarboxylation step in yeast. core.ac.uk
The resulting aldehyde, this compound, can then follow one of two metabolic fates depending on the redox state of the cell. yeastgenome.orgcore.ac.uk It can be reduced to its corresponding alcohol, isoamyl alcohol, through the action of alcohol dehydrogenases. nih.govcore.ac.uk Alternatively, it can be oxidized to isovaleric acid. core.ac.uk
The Ehrlich pathway is not only a catabolic route for amino acids but also plays a role in the production of natural flavor compounds. nih.gov The formation of this compound and its subsequent reduction to isoamyl alcohol are key steps in the generation of the characteristic flavors and aromas in many fermented products. nih.govnih.gov While the core steps of the Ehrlich pathway are well-established, research continues to elucidate the specific enzymes and regulatory mechanisms involved in different organisms and under various conditions. core.ac.uk
The decarboxylation of α-keto acids is a critical reaction in this pathway. mdpi.com Studies have shown that β-keto acids readily undergo decarboxylation upon heating, whereas α- and γ-keto acids are more stable. masterorganicchemistry.com The presence of the carbonyl group at the β-position is crucial for this reactivity. masterorganicchemistry.com However, in the context of the Ehrlich pathway, specific enzymes catalyze the decarboxylation of α-keto acids to produce aldehydes like this compound. core.ac.ukresearchgate.net
Recent advancements in biocatalysis have explored the use of α-keto acid decarboxylases, such as KdcA from Lactococcus lactis, for various synthetic applications, highlighting the importance of this enzyme class in both natural and engineered biochemical pathways. researchgate.net Furthermore, modern synthetic methods, including photoredox catalysis, have been developed for the decarboxylative acylation of α-keto acids, demonstrating the broader synthetic utility of these intermediates beyond their role in fermentation. mdpi.comsioc-journal.cn
Key Steps in the Ehrlich Pathway for this compound Formation:
Chemical Reactivity and Derivatization of Isovaleraldehyde
Oxidation Reactions of Isovaleraldehyde
The aldehyde functional group in this compound is susceptible to oxidation, a reaction that forms the basis for the synthesis of isovaleric acid. This conversion is a key process in both industrial chemical production and biological systems. scbt.comoecd.org
The primary product of this compound oxidation is isovaleric acid (3-methylbutanoic acid). oecd.orgwikipedia.org This reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Industrially, this is achieved through the oxidation of this compound, which itself is often produced by the hydroformylation of isobutylene. wikipedia.org In biological contexts, the biotransformation of this compound to isovaleric acid is mediated by the enzyme aldehyde dehydrogenase. scbt.comoecd.org
Various oxidizing agents can be employed to convert this compound to isovaleric acid. Aldehydes are readily oxidized to carboxylic acids, and this can even occur through autoxidation when exposed to air and light, a process catalyzed by transition metal salts. chemicalbook.comnih.govnoaa.gov
Common laboratory and industrial oxidizing agents include:
Potassium permanganate (B83412) or chromic acid : These are considered mild oxidizing agents capable of effecting the transformation. helyspecialitychemicals.comatamankimya.comatamanchemicals.com
Sodium dichromate and sulfuric acid : This combination is also used for the oxidation of isoamyl alcohol to produce this compound, which can then be further oxidized. chemicalbook.comodowell.com
Quinolinium dichromate : This reagent is another effective oxidizing agent for this conversion. evitachem.com
Air/Oxygen with a catalyst : A method described involves the use of air as the oxidant in the presence of a palladium diacetate and potassium acetate (B1210297) catalyst system at temperatures between 30-35°C. chemicalbook.com
The reaction conditions are often tailored to the specific oxidizing agent being used. For instance, the palladium-catalyzed oxidation with air is conducted under a nitrogen atmosphere with mechanical stirring. chemicalbook.com
Reduction Reactions of this compound
The aldehyde group of this compound can be reduced to a primary alcohol, a reaction that is the reverse of the alcohol's oxidation.
The reduction of this compound yields isoamyl alcohol (also known as 3-methyl-1-butanol or isopentyl alcohol). oecd.orgevitachem.com This transformation can be accomplished using various reducing agents or through enzymatic pathways. evitachem.comatamanchemicals.com In some synthetic routes, isoamyl alcohol is first oxidized to this compound, which is then subsequently reduced back to isoamyl alcohol, for example, using sodium amalgam. atamanchemicals.com Enzymatic reduction is also possible, utilizing enzymes such as this compound reductase. evitachem.com
Condensation Reactions of this compound
The presence of alpha-hydrogens and the electrophilic carbonyl carbon allows this compound to participate in condensation reactions, leading to the formation of larger, more complex molecules. helyspecialitychemicals.com
This compound readily undergoes aldol (B89426) condensation, a reaction that involves the formation of a new carbon-carbon bond. nih.gov In this reaction, an enolate ion of one this compound molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde. masterorganicchemistry.com
Self-condensation : In the presence of a catalyst like sodium hydroxide (B78521), this compound can undergo self-condensation to form products such as 2-isopropyl-5-methyl-2-hexenal (B1584068). evitachem.com Another example is the formation of isodihydrolavandulal (also known as cocoa aldehyde) under dilute alkali conditions, often using a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) at elevated temperatures (90-110°C). google.com
Crossed aldol condensation : this compound can also react with other carbonyl compounds, such as acetone, in a crossed aldol condensation. google.com This reaction is often catalyzed by basic compounds like aqueous sodium hydroxide and can be used to synthesize molecules like 6-methyl-3-hepten-2-one. google.com To achieve high yields in such reactions, an excess of one reactant, like acetone, is often used. google.com The reaction of this compound with butanone, catalyzed by potassium hydroxide, yields an α,β-unsaturated ketone. nih.gov
These condensation reactions are significant as they allow for the construction of larger carbon skeletons, leading to a variety of branched aldehydes and ketones. google.comnih.gov
Self-Condensation Reactions (e.g., 2-isopropyl-5-methyl-2-hexenal)
This compound can undergo self-condensation reactions, particularly aldol condensation, under the influence of a catalyst. evitachem.com A notable product of this reaction is 2-isopropyl-5-methyl-2-hexenal. This transformation is typically achieved through a base-catalyzed self-condensation of this compound. smolecule.comgoogle.com The reaction proceeds by forming a mixture of threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal. google.com By carefully selecting the reaction conditions, it is possible to favor the formation of one isomer over the other. google.com Subsequent vacuum distillation of this mixture can lead to the preferential dehydration of one of the isomers, yielding 2-isopropyl-5-methyl-2-hexenal as the distillate. google.com This α,β-unsaturated aldehyde is recognized for its characteristic fruity, blueberry-like odor and is found naturally in cocoa. chemicalbook.com
The synthesis of 2-isopropyl-5-methyl-2-hexenal can also occur through the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Specifically, it can be formed from the reaction of leucine (B10760876) and 3-methylbutanal (B7770604) (this compound). chemicalbook.comsmolecule.com This compound is a volatile aroma constituent in malted barley and roasted coffee beans. chemicalbook.comsmolecule.com
Formation of Schiff Bases with Primary Amines
This compound readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). evitachem.comdergipark.org.tr This reaction is a type of nucleophilic addition followed by dehydration. researchgate.net The formation of a Schiff base generally involves the condensation of a carbonyl group (from an aldehyde or ketone) with a primary amine. dergipark.org.trgsconlinepress.com The reaction can be catalyzed by either an acid or a base, or it can be promoted by heat. gsconlinepress.com
The mechanism involves two main steps. First, the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. researchgate.net This initial attack forms an unstable intermediate called a carbinolamine or hemiaminal. dergipark.org.trresearchgate.net In the second step, this intermediate undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. dergipark.org.trresearchgate.net Both aliphatic and aromatic primary amines can react with aldehydes to form Schiff bases. doubtnut.com These reactions are reversible, and the resulting Schiff bases can be hydrolyzed back to the original aldehyde and amine in the presence of aqueous acid or base. gsconlinepress.comacs.org
Cyclotrimerization and Other Polymerization Reactions
Under specific conditions, this compound can undergo polymerization reactions, most notably cyclotrimerization. Aliphatic aldehydes are known to form trimers, which are derivatives of 1,3,5-trioxane (B122180). nih.gov These trimers are often stable, crystalline solids that can serve as a stable form of the corresponding aldehyde monomer. nih.gov
A key example of this compound's polymerization is its acid-catalyzed cyclotrimerization to produce 2,4,6-triisobutyl-1,3,5-trioxane. evitachem.comguidechem.comwikiwand.com This reaction involves three molecules of this compound joining to form a cyclic trimer with a six-membered 1,3,5-trioxane ring. evitachem.comguidechem.com Catalysts such as ionic liquids containing iron(III) chloride can be used to facilitate this transformation. evitachem.com The resulting compound, 2,4,6-triisobutyl-1,3,5-trioxane, is used as a flavoring agent. evitachem.comguidechem.com
Interactions with Biological Systems and Macromolecules
The reactivity of this compound's carbonyl group allows it to interact with biological systems and macromolecules. researchgate.net The carbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles. geeksforgeeks.orgschoolwires.net
The primary reaction theme for aldehydes in biological systems is nucleophilic addition. schoolwires.netfiveable.me In this type of reaction, an electron-rich species (a nucleophile) attacks the partially positively charged carbonyl carbon of the this compound. fiveable.me This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and a new single bond is formed with the nucleophile. fiveable.me The negatively charged oxygen atom of this intermediate is then typically protonated to yield the final addition product. fiveable.me Biological nucleophiles that can participate in these reactions include water, amines, and thiols. rsc.org For instance, the addition of water to an aldehyde can form a geminal diol (hydrate), although this reaction is reversible. rsc.org
Due to its electrophilic nature, this compound can react with biological nucleophiles to form stable covalent adducts. researchgate.netdigitellinc.com Biological macromolecules such as proteins and DNA contain nucleophilic sites that are targets for electrophilic aldehydes. researchgate.net Nucleophilic groups commonly found in biological molecules include the thiol group of cysteine, the amino group of lysine, and the imidazole (B134444) group of histidine. researchgate.net
The reaction of aldehydes with these nucleophiles can lead to the modification of proteins and other biomolecules. researchgate.net While some of these reactions may be reversible, others can result in the formation of stable, irreversible covalent bonds. unito.itnih.gov For example, the reaction of an aldehyde with an amine group can lead to the formation of a Schiff base, as discussed previously. The formation of such covalent adducts can alter the structure and function of the biological macromolecule. unito.it Although aldehydes are considered biological electrophiles, their reactivity with certain nucleophilic probes has been observed to be significantly slower than that of other reactive species like sulfenic acids. nih.govbiorxiv.org
Biological and Biochemical Aspects of Isovaleraldehyde
Metabolic Pathways Involving Isovaleraldehyde
This compound is a key intermediate in the metabolism of several essential biomolecules. Its formation and subsequent conversion are integral to amino acid catabolism and intermediary metabolism.
Catabolism of Amino Acids (e.g., Leucine (B10760876), Valine)
The primary metabolic origin of this compound is the catabolism of the branched-chain amino acid L-leucine. sigmaaldrich.com This conversion is a critical step in the breakdown pathway of leucine in various organisms, including microorganisms involved in food fermentations. sigmaaldrich.comnih.gov The formation of this compound from leucine can occur through several proposed mechanisms, including the Ehrlich pathway and Strecker degradation. vt.edu
In the Ehrlich pathway, leucine first undergoes transamination to form the corresponding α-keto acid, α-ketoisocaproate. This intermediate is then decarboxylated to yield this compound. vt.edu Alternatively, the Strecker degradation pathway involves the interaction of an amino acid with a dicarbonyl compound, which is formed during the Maillard reaction or enzymatic oxidation of phenols, leading to the formation of an aldehyde with one less carbon atom than the original amino acid. vt.eduacs.org This pathway is significant in the development of flavor in thermally processed foods. researchgate.net
Similarly, the branched-chain amino acid valine can be catabolized to form isobutyraldehyde, a structurally related compound. vt.eduvt.edu The catabolism of valine first involves transamination to its α-keto acid, α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. researchgate.netnih.govresearchgate.net
Table 1: Pathways of this compound Formation from Amino Acids
| Amino Acid Precursor | Key Intermediate | Metabolic Pathway | Resulting Aldehyde |
|---|---|---|---|
| Leucine | α-Ketoisocaproate | Ehrlich Pathway | This compound |
| Leucine | - | Strecker Degradation | This compound |
Oxidation to Isovaleric Acid via Aldehyde Dehydrogenase (ALDH)
Once formed, this compound can be further metabolized through oxidation. This biotransformation is primarily mediated by the enzyme aldehyde dehydrogenase (ALDH), which catalyzes the conversion of this compound into isovaleric acid. oecd.orgoecd.org This oxidation is a common detoxification route for aldehydes in the body. nih.gov The enzyme isovaleryl-CoA dehydrogenase then catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the leucine catabolic pathway. researchgate.net
Incorporation into Intermediary Metabolism
The product of this compound oxidation, isovaleric acid, can be integrated into the central metabolic pathways of the cell, a concept known as intermediary metabolism. oecd.orgoecd.org Intermediary metabolism encompasses the vast network of biochemical reactions that process nutrients for energy and building blocks. youtube.com Isovaleric acid, in the form of isovaleryl-CoA, is an intermediate in the leucine degradation pathway, which ultimately feeds into the citric acid cycle for energy production or can be used for the synthesis of other molecules. researchgate.net Studies have also explored the association between serum concentrations of this compound and metabolic syndrome. nih.gov
Interconversion with Isovaleric Alcohol (3-methylbutanol)
There is a metabolic interplay between this compound and its corresponding alcohol, 3-methylbutanol, also known as isoamyl alcohol. oecd.orgoecd.org this compound can be reduced to form 3-methylbutanol, a reaction that can be catalyzed by alcohol dehydrogenase. vt.edu Conversely, 3-methylbutanol can be oxidized to form this compound. oecd.orgoecd.orgbrewsake.orgsakestreet.com This interconversion is particularly relevant in fermentation processes, where the balance between the aldehyde and alcohol forms contributes significantly to the final aroma profile of the product. sakestreet.com
Role in Flavor and Aroma Chemistry and Biological Processes
This compound is a potent aroma compound, contributing a characteristic malty, fruity, or nutty scent to a wide variety of foods and beverages. researchgate.netguidechem.comwikipedia.org Its presence is largely due to the metabolic activities of microorganisms during fermentation.
Formation in Fermented Products (e.g., Beer, Sake, Cheese, Chocolate)
The microbial breakdown of amino acids during fermentation is a major source of this compound in many fermented products. frontiersin.orgnih.gov
Beer: In beer, this compound is formed during fermentation by yeast metabolism. nih.govnih.gov While it is a natural byproduct, excessive amounts can lead to an undesirable "staling" or off-flavor, often described as green apple-like. nih.govbrewingscience.commicetcraft.com Its formation can be influenced by the raw materials used and the specific conditions of the brewing and storage process. acs.orgnih.gov
Sake: this compound is a key aroma component in sake. brewsake.org It can be produced through two primary pathways: the Strecker degradation of leucine, particularly during aging, and the enzymatic oxidation of isoamyl alcohol in unpasteurized (nama) sake. brewsake.orgsakestreet.com It contributes to the nutty aroma of aged sake but can also be responsible for an off-flavor known as "nama-hineka" if present in high concentrations in unpasteurized sake stored at room temperature. sakestreet.comsake-times.comresearchgate.netresearchgate.net The concentration of this compound in commercial sake can range from 22 to 877 μg/L. researchgate.net
Cheese: During cheese ripening, the catabolism of leucine by various microorganisms leads to the formation of this compound. nih.govdergipark.org.trresearchgate.net This process contributes to the complex flavor profile of many cheese varieties, where this compound imparts a malty note. acs.orgguidechem.comwikipedia.org The specific microbial strains present in the cheese starter and non-starter cultures play a crucial role in the extent of its formation. nih.gov
Chocolate: The fermentation of cocoa beans is an essential first step in chocolate production, where microbial activity is responsible for developing flavor precursors. nih.govnih.gov this compound is generated during this fermentation process, likely from the degradation of leucine present in the cocoa pulp. guidechem.comwikipedia.orgresearchgate.net It is considered an important contributor to the characteristic cocoa and chocolate aroma, often described as malty and fruity. researchgate.netacs.org
Table 2: this compound in Fermented Products
| Fermented Product | Formation Pathway(s) | Role in Flavor/Aroma |
|---|---|---|
| Beer | Yeast metabolism from leucine | Contributes to staling/off-flavor at high concentrations. nih.govmicetcraft.com |
| Sake | Strecker degradation of leucine; Oxidation of isoamyl alcohol | Contributes to nutty aroma in aged sake; can cause "nama-hineka" off-flavor. brewsake.orgsakestreet.com |
| Cheese | Microbial catabolism of leucine | Imparts a characteristic malty flavor note. acs.orgguidechem.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | 3-Methylbutanal (B7770604), 3-Methylbutyraldehyde |
| Leucine | L-leucine |
| Valine | |
| Isobutyraldehyde | |
| Isovaleric Acid | |
| Aldehyde Dehydrogenase | ALDH |
| 3-methylbutanol | Isoamyl alcohol, Isovaleric alcohol |
| α-Ketoisocaproate | |
| α-Ketoisovalerate | |
| Isovaleryl-CoA | |
| 3-Methylcrotonyl-CoA | |
| Isobutyryl-CoA | |
| Ethanol | |
| Acetaldehyde | |
| Pyruvate (B1213749) | |
| Glucose | |
| Fatty acids | |
| Glycerol | |
| Acetyl-CoA |
Contribution to Specific Aroma Profiles (e.g., malty, burnt, nutty, cocoa-like)
This compound, also known as 3-methylbutanal, is a significant volatile compound that contributes distinct aroma characteristics to a wide variety of foods and beverages. Its scent is most prominently described as pungent and quintessentially malty. This malty characteristic is foundational in the flavor profiles of malt (B15192052) and malted milk. Beyond its primary malty note, this compound is recognized for imparting nutty, burnt, and cocoa-like aromas.
In the context of thermally processed foods, it is a key aroma component. It is found in cheese, coffee, chicken, fish, chocolate, and tea. In brewing malts, this compound is associated with nutty and burnt flavor notes. Specifically, its contribution to cocoa and chocolate flavors is well-documented, making it a crucial element in defining the aromatic profile of these products. Research on the preparation of natural this compound highlights its malty, fruity, and cocoa-like odor. The perceived aroma can vary with concentration; for example, while powerful and even choking when smelled alone, it provides lift and brightness to "heated" flavors like coffee and chocolate at appropriate dilutions.
Table 1: Aroma Profile of this compound in Various Products
| Aroma Descriptor | Associated Product(s) | Source(s) |
|---|---|---|
| Malty | Malt, Malted Milk, Beer, Cheese | |
| Nutty | Brewing Malts, Various Foods | |
| Cocoa-like / Chocolate | Cocoa, Chocolate, Cacao Nibs | |
| Burnt | Brewing Malts |
Maillard Reaction Pathways
This compound is a well-known product of the Maillard reaction, a form of non-enzymatic browning that occurs when amino acids and reducing sugars react at elevated temperatures. Specifically, this compound is formed via the Strecker degradation of the amino acid L-leucine. This reaction is fundamental to the development of flavor in many cooked or thermally processed foods.
The pathway begins with the reaction of a reducing sugar (like glucose or fructose) with an amino acid (leucine) to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine. Further degradation of this intermediate, particularly through the Strecker degradation pathway, leads to the formation of Strecker aldehydes, including this compound from leucine.
The efficiency of this compound formation is influenced by several factors, including temperature, pH, and the molar ratio of reactants.
Temperature: The yield of this compound increases as the reaction temperature rises from 100°C to 140°C. In one study, the optimal temperature was found to be 150°C.
pH: Reactions conducted under slightly acidic (pH 5) or basic conditions tend to produce higher yields of this compound compared to neutral conditions.
Reactants: The type of reducing sugar affects the yield. Glucose and fructose (B13574) have been shown to produce this compound in higher yields compared to xylose and ribose. An increased molar ratio of sugar to leucine can also enhance the yield.
Under optimized conditions in a model system using glucose and leucine, a yield of approximately 32% has been reported.
Table 2: Factors Influencing this compound Yield in Maillard Reaction
| Factor | Observation | Source(s) |
|---|---|---|
| Temperature | Yield increases with temperature (tested up to 150°C). | |
| pH | Higher yields achieved in slightly acidic (e.g., pH 5) or basic conditions. | |
| Sugar Type | Glucose and fructose produce higher yields than xylose and ribose. |
| Reactant Ratio | Increasing the molar ratio of sugar to leucine can increase yield. | |
Volatile Organic Compound (VOC) Release from Biological Sources
This compound is classified as a volatile organic compound (VOC) that is released from various natural sources. It is a plant metabolite and a component of many essential oils, contributing to their characteristic scents. It has been identified in the oils of orange, lemon, peppermint, and eucalyptus.
Beyond plants, this compound is also produced by microorganisms. It is a known metabolite of brewer's yeast (Saccharomyces cerevisiae), where it contributes to the flavor profile of fermented beverages like beer. Its presence as a volatile component has also been confirmed in olives. The release of this compound from these biological sources is a key factor in the aroma profiles of numerous food products and natural extracts.
Neurobiological and Cellular Effects
Promotion of CREB Phosphorylation via PKA-Dependent Mechanism
The mechanism by which this compound upregulates BDNF involves a specific signaling cascade. Research has demonstrated that this compound promotes the phosphorylation of the cAMP-response-element-binding protein (CREB). CREB is a transcription factor that, once phosphorylated, can regulate the transcription of genes, including the gene for BDNF.
Furthermore, the study elucidated that this promotion of CREB phosphorylation occurs through a cAMP-dependent protein kinase (PKA)-dependent mechanism. This indicates that this compound's action is mediated by the PKA signaling pathway, a major pathway involved in cellular signal transduction. In essence, this compound activates the PKA-CREB axis, which in turn leads to the upregulation of BDNF expression.
Effects on Lipid Bilayer Vesicles and Membrane Dynamics
This compound has been shown to interact with and modify the physical properties of lipid membranes. Studies using cell-sized lipid bilayer vesicles as models for cell membranes revealed that the presence of this compound influences membrane dynamics and structure.
Key findings from this research include:
Vesicle Size: The incorporation of this compound into lipid vesicles leads to an increase in their size.
Thermal Responsiveness: this compound-containing vesicles are less responsive to thermal stress. This effect becomes more pronounced as the concentration of this compound within the membrane increases.
These observations suggest that this compound affects molecular packing within the lipid bilayer. The interaction of small molecules like this compound with the cell membrane can alter its fluidity and order, which are crucial for the function of transmembrane proteins and cellular signaling. The changes induced by this compound in membrane properties could contribute to the understanding of physiological processes such as flavor sensation.
Table 3: Summary of this compound's Effects on Lipid Vesicles
| Property | Effect of this compound Incorporation | Source(s) |
|---|---|---|
| Vesicle Size | Leads to the formation of larger vesicles. | |
| Thermo-responsiveness | Decreases the vesicle's responsiveness to heat. |
| Membrane Packing | Affects the molecular organization of the lipid bilayer. | |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (3-methylbutanal) |
| Glucose |
| Fructose |
| Xylose |
| Ribose |
| L-leucine |
| Brain-Derived Neurotrophic Factor (BDNF) |
| cAMP-response-element-binding protein (CREB) |
Toxicological Mechanisms
The toxicological profile of this compound is primarily dictated by the high chemical reactivity of its aldehyde functional group and the biochemical pathways involved in its metabolism. scbt.com The mechanisms of its toxicity involve direct interactions with biological molecules, potential to cause irritation at points of contact, and effects related to its metabolic breakdown products. scbt.commmsl.cz
Aldehydes are characterized by their reactive formyl group (R-CHO), which contains a carbonyl center. mmsl.cz This structure makes them susceptible to reactions with nucleophiles within the body. mmsl.cz The toxicological effects of this compound are partly mediated by its reactivity with biological macromolecules, particularly proteins. scbt.com The sensory irritation potency of saturated aliphatic aldehydes like this compound is thought to be related to their ability to crosslink with receptor proteins. nih.gov This interaction can disrupt the normal function of these proteins, leading to cellular damage and triggering inflammatory responses.
This compound has been evaluated in a battery of genetic toxicology tests to assess its potential to cause DNA damage or mutations, which could indicate carcinogenic risk. In vitro investigations have shown negative results for this compound in the bacterial reverse mutation assay, commonly known as the Ames test. scbt.com The substance also did not demonstrate DNA-damaging activity in a Bacillus subtilis study. scbt.com
While one study noted questionable results regarding the rate of sister chromatid exchange (SCE) in human lymphocytes in vitro, a subsequent in vivo mouse micronucleus test was clearly negative for clastogenicity at doses up to 100 mg/kg of body weight. scbt.com The micronucleus test is designed to detect damage to chromosomes or the mitotic apparatus. nelsonlabs.com Based on these findings, this compound is not considered to pose a significant concern for genotoxicity or carcinogenicity. scbt.com
Table 1: Summary of Genotoxicity Test Results for this compound
| Test Type | Test System | Result | Citation |
| Ames Test (Bacterial Reverse Mutation) | In vitro | Negative | scbt.com |
| DNA Damage Assay | Bacillus subtilis (Rec-Assay) | Negative | scbt.com |
| Sister Chromatid Exchange (SCE) | Human Lymphocytes (in vitro) | Questionable | scbt.com |
| Micronucleus Test | Mouse (in vivo) | Negative | scbt.com |
This compound is recognized as a significant irritant to the eyes, skin, and respiratory system. scbt.comthermofisher.comacs.org This irritant effect is a primary health concern associated with exposure. scbt.com Aldehydes in general are known to be strong irritants for the skin, eyes, and nasal passages. mmsl.cz
Eyes: It causes serious eye irritation. thermofisher.comacs.org Direct contact can lead to moderate inflammation, redness, and potentially conjunctivitis with prolonged exposure. scbt.com
Skin: The compound is an irritant, especially under occlusive conditions. scbt.com It may cause mild but significant inflammation, and repeated exposure can lead to contact dermatitis, which is characterized by redness, swelling, and blistering. scbt.com
Respiratory Tract: The vapor of this compound is irritating to the respiratory system. scbt.comnih.gov Inhalation can provoke a response in the body that may lead to further lung damage. scbt.com Long-term exposure to such respiratory irritants can result in diseases of the airways. scbt.com
Table 2: Irritation Potential of this compound
| Area of Contact | Potential Effect | Citation |
| Eyes | Serious irritation, redness, conjunctivitis | scbt.comthermofisher.comacs.org |
| Skin | Irritation, inflammation, contact dermatitis | scbt.comthermofisher.com |
| Respiratory Tract | Irritation, potential for lung damage | scbt.comnih.gov |
The primary route of biotransformation for this compound in the body is through oxidation. scbt.com This process is a Phase I metabolic reaction, which typically introduces or exposes functional groups on a molecule. nih.gov Specifically, this compound is metabolized by the enzyme aldehyde dehydrogenase into its corresponding carboxylic acid, isovaleric acid. scbt.com This metabolite can then be integrated into the body's intermediary metabolism. scbt.com
The toxicity related to this pathway is highlighted by the genetic disorder isovaleric acidemia. nih.gov This rare autosomal recessive condition is caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is necessary for the breakdown of the amino acid leucine. nih.govnih.gov A lack of this enzyme leads to the accumulation of isovaleric acid and other related metabolites. nih.gov This buildup is toxic, leading to potentially life-threatening episodes of metabolic acidosis and other severe symptoms, demonstrating the inherent toxicity of the metabolite isovaleric acid when not properly metabolized and cleared from the body. nih.govnih.gov
Environmental Occurrence, Fate, and Degradation of Isovaleraldehyde
Natural Occurrence in the Environment
Isovaleraldehyde is synthesized by a variety of organisms and is a component of many natural systems.
This compound is a volatile constituent found in a wide array of plants, contributing to their characteristic aromas. It is present in the essential oils of orange, lemon, and peppermint. The compound has also been identified in allspice, apples, bananas, basil shoot oil, bay laurel leaf, wild bergamot, and cayenne fruit. thegoodscentscompany.comperflavory.com Its presence in these natural sources makes it a common component in the fragrance and flavor industries.
Below is a table summarizing the natural occurrence of this compound in various plants and fruits.
| Plant/Fruit/Essential Oil | Presence of this compound |
| Allspice | Present |
| Apple | Present |
| Banana | Present |
| Basil Shoot Oil | Present |
| Bay Laurel Leaf | Present |
| Bergamot (Wild) | Present |
| Cayenne Fruit | Present |
| Lemon | Present in essential oil |
| Orange | Present in essential oil |
| Peppermint | Present in essential oil |
This table is based on data from various sources identifying the presence of this compound.
As a volatile organic compound (VOC), this compound can be found in the atmosphere. Monitoring data indicate that the general population may be exposed to 3-methylbutanal (B7770604) through the inhalation of ambient air. nih.gov Analytical methods have been developed for the measurement of this compound in ambient air, often involving collection on a sorbent material followed by chromatographic analysis. formacare.eu
While it is soluble in water, its high vapor pressure and a Henry's Law constant of 26.3 Pa·m³/mol suggest a tendency for the compound to partition from water to air. oecd.orgscbt.com Therefore, while it can be present in aquatic environments, the atmosphere is considered its primary environmental compartment. oecd.org Spills must be controlled to prevent contamination of water ecosystems, as it is considered harmful to aquatic life with potentially long-lasting effects. oxea-chemicals.com
Environmental Fate and Pathways
The persistence of this compound in the environment is limited by several degradation pathways.
In the atmosphere , this compound is subject to degradation, primarily through photochemical reactions. In aquatic systems, while direct hydrolysis is not expected to be a significant fate process, biodegradation is a key removal mechanism. nih.gov In terrestrial environments, this compound is expected to be degraded by soil bacteria. epa.gov Due to its physical and chemical properties, it does not have a considerable potential for accumulation in soil or sediment. oecd.orgscbt.com
This compound is considered to be readily biodegradable. oecd.org Studies have shown a biodegradation rate of 50% over 28 days in sewage under aerobic conditions. oxea-chemicals.com This susceptibility to microbial degradation is a crucial pathway for its removal from both terrestrial and aquatic environments. nih.govmontana.edu Biotransformation occurs via an oxidative pathway, converting it to isovaleric acid, which can then be integrated into intermediary metabolism. scbt.com
The primary degradation pathway for this compound in the atmosphere is through photochemical oxidation. It reacts with photochemically produced hydroxyl (OH) radicals. oecd.org The calculated half-life for this reaction is approximately 0.6 days, indicating it is relatively short-lived in the atmosphere. oecd.org This process can contribute to the formation of secondary irritants and ground-level ozone.
Research has also explored the use of photocatalysis to enhance its degradation. Studies using titanium dioxide (TiO₂) as a photocatalyst under UV light have demonstrated the effective removal of this compound from the air, with the ultimate products of complete mineralization being carbon dioxide and water. researchgate.net The efficiency of this photocatalytic oxidation can be influenced by factors such as relative humidity. researchgate.net
The table below outlines the key environmental fate processes for this compound.
| Environmental Compartment | Primary Degradation Pathway | Key Factors |
| Atmosphere | Photochemical-Oxidative Degradation | Reaction with OH radicals, UV light |
| Aquatic Systems | Biodegradation | Microbial activity |
| Terrestrial Systems | Biodegradation | Soil microorganisms |
This table summarizes the main degradation pathways for this compound in different environmental compartments.
Persistence and Half-Life Considerations
This compound is considered to be of low concern to the environment, primarily due to its ready biodegradability and physical-chemical properties that favor volatilization over persistence in soil and water. oecd.org The environmental fate of this compound is largely dictated by its high vapor pressure (6100 Pa at 20°C) and moderate water solubility (20,000 mg/L at 20°C), which facilitate its transfer from terrestrial and aquatic environments into the atmosphere. oecd.org
Based on a Mackay Level I fugacity model, the atmosphere is the primary environmental compartment for this compound, accounting for an estimated 90.06% of its distribution. oecd.org Its measured log Pow of 1.31 indicates a low potential for bioaccumulation in organisms or accumulation in soil. oecd.org
Studies indicate that this compound is readily biodegradable. oecd.org A study assessing its biological oxygen demand (BOD) and chemical oxygen demand (COD) found a BOD5/COD ratio greater than 60%, a key indicator that the compound can be easily broken down by microorganisms in the environment. oecd.org This rapid degradation minimizes its persistence.
While specific half-life values for this compound in various environmental compartments are not extensively documented in the provided search results, its classification as "readily biodegradable" allows for estimations based on regulatory guidance. For substances in this category, a default half-life of 15 days in freshwater is often used for modeling purposes. ecetoc.org However, analysis of environmental data for similar readily biodegradable substances suggests that the actual median half-life could be significantly lower, potentially as low as 1.95 days in aquatic environments. ecetoc.org
The persistence of a chemical can be categorized based on its half-life. Generally, substances with a half-life of less than 16 days are considered to have low persistence. orst.edu Given that this compound is readily biodegradable, it is expected to fall into this low persistence category, reducing the likelihood of long-term environmental contamination. oecd.orgorst.edu
Environmental Persistence of this compound
| Parameter | Value/Observation | Implication |
|---|---|---|
| Biodegradability | Readily biodegradable (BOD5/COD ratio > 60%) oecd.org | Low persistence in soil and water. |
| Primary Environmental Compartment | Atmosphere (90.06%) oecd.org | Tends to volatilize rather than remain in soil or water. |
| Log Pow | 1.31 oecd.org | Low potential for bioaccumulation or adsorption to soil/sediment. |
| Estimated Aquatic Half-Life | < 15 days (as "readily biodegradable") ecetoc.org | Categorized as having low persistence. orst.edu |
Environmental Monitoring and Impact Assessment
Volatile Organic Compound (VOC) Status in Air Quality Studies
This compound is classified as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be emitted as gases from certain solids or liquids. epa.gov This category generally includes compounds with boiling points ranging from 50–100 °C to 240–260 °C; this compound's boiling point of 90°C places it firmly within this classification. researchgate.net
As a VOC, this compound is significant in air quality studies for several reasons:
Atmospheric Reactions: In the atmosphere, this compound can participate in photochemical reactions. Like other reactive aldehydes, it can contribute to the formation of ground-level ozone, a major component of smog and a secondary air pollutant that can cause respiratory stress.
Formation of Secondary Irritants: Through atmospheric degradation, it can form secondary irritants, further impacting air quality and potentially exacerbating respiratory conditions for exposed individuals.
Odor and Nuisance: It possesses a strong, irritating odor which can cause discomfort, nausea, or headaches even at concentrations below hazardous thresholds.
The importance of monitoring this compound in the air has led to the development of specialized detection methods. One such method is the use of cataluminescence (CTL) sensors. mdpi.com Recent research has focused on creating nanocomposite sensors capable of the rapid and sensitive detection of trace this compound. mdpi.com For example, a NiCo₂O₄/MIL-Fe₅₃ nanocomposite sensor demonstrated excellent selectivity for this compound with a rapid response time of 6 seconds and a recovery time of 8 seconds. mdpi.com This sensor showed a linear response in a concentration range of 13.66 to 437.22 ppm, with a detection limit of 2.44 ppm, highlighting its utility for environmental monitoring and industrial production settings. mdpi.com
Given its status as a VOC, this compound is a target compound in air pollution abatement strategies. Technologies such as UV photocatalysis and dielectric barrier discharge reactors are being studied for their effectiveness in removing this compound from the air, aiming for its complete mineralization into less harmful substances like carbon dioxide. researchgate.net
Analytical Methodologies for Isovaleraldehyde Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of isovaleraldehyde from complex mixtures. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. Mass spectrometry offers high selectivity, specificity, and sensitivity compared to other detection methods. nih.gov For GC-MS analysis of aldehydes, derivatization is often employed to increase the volatility of the target compounds. nih.gov
A common sample preparation technique for GC-MS is Headspace Solid-Phase Microextraction (HS-SPME). This solvent-free method is effective for extracting and concentrating volatile organic compounds from liquid or solid samples. cibd.org.uk In this procedure, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. researchgate.net Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net
HS-SPME-GC-MS is a well-established technique for analyzing volatile compounds in alcoholic beverages and has been specifically adapted for this compound analysis in products like sake, wine, and shochu. cibd.org.uk The method is highly sensitive; for instance, in the analysis of sake, it can detect this compound concentrations that are one-sixth of those detected by certain HPLC methods. cibd.org.uk This makes it particularly valuable for analyzing samples with very low concentrations of the compound. cibd.org.uk However, the technique can be time-intensive and may require sample pre-treatments, such as adjusting the ethanol concentration. cibd.org.uk
Table 1: Example HS-SPME Parameters for this compound Analysis in Sake
| Parameter | Condition |
| Sample Volume | 10 mL (adjusted to 10% v/v ethanol) |
| Internal Standard | 0.05 mL of pentanal (200 mg/L) |
| Vial Size | 20 mL headspace vial |
| SPME Fiber | Polydimethylsiloxane/divinylbenzene (PDMS/DVB), 65 µm thickness |
| Equilibration | 40°C for 5 minutes |
| Source: Journal of the Institute of Brewing, 2024. cibd.org.uk |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for aldehyde analysis. It is particularly useful for less volatile or thermally unstable compounds, although it is also widely applied to volatile aldehydes through derivatization. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase, separating components based on their interactions with the packing material.
For HPLC analysis of aldehydes, which typically lack a strong chromophore, a pre-column derivatization step is necessary to make them detectable by a UV-Vis spectrophotometer. A standard method involves using 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric and can be readily detected at wavelengths around 360 nm.
This HPLC-UV method has been established for determining this compound concentrations in various matrices, including alcoholic beverages. cibd.org.uk The process requires pre-column derivatization and subsequent extraction of the derivatized compounds. cibd.org.uk While effective, these sample preparation steps can be time-consuming. cibd.org.uk The sensitivity of the method allows for the quantification of this compound at sub-mg/L levels. cibd.org.uk
An alternative to pre-column derivatization is post-column derivatization, where the analyte is derivatized after separation on the HPLC column but before detection. The HPLC with Post-Column Fluorescent Derivatization (HPLC-PCD-FLD) method offers a simple, rapid, and sensitive approach for this compound analysis. cibd.org.uk
In this technique, this compound is first separated from other aldehydes on the HPLC column. The eluent is then mixed with a fluorescent derivatization reagent, such as 1,3-cyclohexanedione, in a reaction coil. cibd.org.uk The reaction forms a highly fluorescent product that is then measured by a fluorescence detector (FLD). This method significantly simplifies sample preparation, often requiring only particle removal (e.g., filtration) before injection. cibd.org.uk
A study on this compound in sake demonstrated that HPLC-PCD-FLD is a high-throughput method with an analysis time of less than one hour per sample and requires a small sample volume (around 100 µL). cibd.org.uk The method achieved a limit of quantification (LOQ) of 87 µg/L, which is below the typical sensory threshold for this compound in sake (120 µg/L). cibd.org.uk
Table 2: Comparison of HPLC-PCD-FLD and HS-SPME-GC-MS for this compound Quantification in Sake
| Feature | HPLC-PCD-FLD | HS-SPME-GC-MS |
| Sample Preparation | Minimal (particle removal) | Time-consuming (e.g., ethanol adjustment) |
| Sample Volume | ~100 µL | ~10 mL |
| Analysis Time | < 1 hour per sample | Longer |
| Limit of Quantification (LOQ) | 87 µg/L | More sensitive (can detect lower concentrations) |
| Precision | Matches or exceeds HS-SPME-GC-MS for concentrations > threshold | High |
| Source: Journal of the Institute of Brewing, 2024. cibd.org.uk |
Spectroscopic Methods
While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for the fundamental characterization and structural elucidation of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will prominently feature a strong absorption band characteristic of the aldehyde C=O (carbonyl) stretch, typically found in the region of 1720-1740 cm⁻¹. Other key absorptions include those for the C-H bonds of the aldehyde group and the alkyl groups.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the different types of protons. The aldehydic proton (-CHO) gives a characteristic signal at a low field (typically 9-10 ppm). The other protons in the isobutyl group will appear at higher fields with specific splitting patterns (multiplicities) that reveal their neighboring protons.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field (around 200 ppm). The other carbon atoms of the isobutyl group will have signals in the aliphatic region of the spectrum.
Together, these spectroscopic techniques provide an unambiguous fingerprint for the identification and structural confirmation of this compound.
Derivatization Techniques for Enhanced Detection
In the analysis of this compound, particularly at trace levels, direct detection can be challenging due to its volatility and the potential for low concentrations in complex matrices. Derivatization is a chemical modification technique employed to convert an analyte into a product with improved properties for separation and detection. For aldehydes like this compound, derivatization reactions are frequently applied to enhance detection sensitivity, increase the stability of the compound, and control its retention behavior on a high-performance liquid chromatography (HPLC) column. The core principle involves the reaction of a functional group in the this compound molecule with a derivatizing reagent that introduces a "tag" with strong ultraviolet (UV) absorbance or fluorescence, making it more readily detectable.
Dinitrophenyl Hydrazide (DNPH) Derivatization
A widely utilized and established method for the derivatization of carbonyl compounds, including this compound, is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This technique is recognized for its simplicity, robustness, and reproducibility. The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, exhibiting strong absorbance in the UV-visible region, typically around 360 nm, which significantly enhances detection sensitivity when using HPLC with a UV detector.
The DNPH derivatization procedure is a cornerstone of various standardized methods for carbonyl compound analysis in diverse matrices, including air, water, and food samples. The reaction is typically carried out in an acidic medium, which catalyzes the reaction. For instance, U.S. EPA Method 8315 provides procedures for the determination of free carbonyl compounds in various matrices by derivatization with DNPH cibd.org.uk. A measured volume of an aqueous sample is buffered to a pH of 3 and then derivatized with the DNPH reagent cibd.org.uk. The reaction can be facilitated by heating, for example, at 40°C for one hour, to ensure complete derivatization thermofisher.com. The resulting stable hydrazones are then extracted and analyzed by HPLC. It is important to note that the DNPH derivatives can exist as E- and Z-stereoisomers due to the C=N double bond, which may result in multiple peaks for a single analyte and complicate quantification if not properly addressed through chromatographic conditions or further chemical modification.
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps in the analytical workflow for the accurate quantification of this compound. These procedures aim to isolate and concentrate the analyte from the sample matrix, thereby removing interfering substances and improving the sensitivity of the subsequent analysis. The choice of method depends on the nature of the sample matrix (e.g., liquid, solid, gaseous) and the concentration of this compound. Existing techniques for determining this compound concentrations often involve methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) following dinitrophenyl hydrazide (DNPH) derivatization, and stir bar sorptive extraction (SBSE) combined with gas chromatography-mass spectrometry (GC-MS) mdpi.com.
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a highly efficient and solventless sample preparation technique used for the extraction and enrichment of organic compounds from aqueous matrices. Introduced in 1999, SBSE is based on the principle of sorptive extraction, where solutes are extracted into a polymer coating on a magnetic stirring rod gerstelus.com. The extraction is governed by the partitioning coefficient of the solutes between the polymer coating and the sample matrix, as well as the phase ratio between the polymer coating and the sample volume gerstelus.com. For aqueous samples, a polydimethylsiloxane (PDMS) coating is commonly used, and the partitioning coefficient is similar to the octanol-water partitioning coefficient gerstelus.com.
A key advantage of SBSE over other microextraction techniques like solid-phase microextraction (SPME) is the significantly larger volume of the sorptive phase, which allows for extremely high sensitivities in trace analysis gerstelus.com. The optimization of SBSE involves several parameters, including the composition and thickness of the stir bar coating, extraction time, stirring speed, temperature, and sample matrix modifications such as pH and ionic strength adjustment (e.g., addition of NaCl) researchgate.netdphen1.com. For instance, in the analysis of volatile compounds in vinegar, optimal SBSE conditions were found to be a sample volume of 25 ml, an extraction time of 120 minutes, a stirring speed of 1250 rpm, and the addition of 5.85 g of NaCl researchgate.net. After extraction, the stir bar is removed, rinsed, and the analytes are typically thermally desorbed into a gas chromatograph for analysis.
Quantitative Analysis and Detection Limits
The quantitative analysis of this compound relies on the use of calibrated analytical methods to determine its concentration in a given sample. The performance of these methods is characterized by several figures of merit, including linearity, precision, accuracy, and sensitivity, with the limit of detection (LOD) and limit of quantification (LOQ) being crucial indicators of sensitivity. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.
Various analytical techniques have been employed for the quantification of this compound, each with its own characteristic detection limits. For example, a study on the rapid quantification of this compound in sake using high-performance liquid chromatography with post-column fluorescence derivatisation (HPLC-PCD-FLD) reported a calculated limit of quantification of 87 µg/L mdpi.com. In another study, a cataluminescence sensor based on octahedral nanocomposites was developed for the rapid detection of this compound and demonstrated a detection limit of 2.44 ppm mdpi.com. The choice of analytical method and its associated detection limit is often dictated by the expected concentration of this compound in the sample and the specific requirements of the analysis. For instance, in food and beverage quality control, methods with low detection limits are essential to monitor trace levels of this compound that can impact flavor and aroma.
Table 1: Examples of Detection and Quantification Limits for this compound and Related Aldehydes using Various Analytical Methods
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | HPLC-PCD-FLD | Sake | - | 87 µg/L mdpi.com |
| This compound | Cataluminescence Sensor | Gas Phase | 2.44 ppm | - mdpi.com |
| Acetaldehyde | HPLC-UV/Vis | Rainwater/Air | 0.18 µg/m³ | 0.62 µg/m³ scielo.sa.cr |
| Formaldehyde (B43269) | HPLC-UV | Drug Substance | 0.1 ppm | - nih.gov |
| Acetaldehyde | GC-MS with SPME | Food Matrices | 5.74 - 175.03 ng/g | - nih.gov |
| Formaldehyde | GC-MS-SIM | Food | - | 0.1 mg/kg researchgate.net |
This table is for illustrative purposes and compares detection limits across different compounds and methods to provide a context for the analytical sensitivity for aldehydes.
Applications of Analytical Methods in Quality Control and Research
The accurate and precise quantification of this compound is crucial in various fields, particularly in quality control and research, due to its significant impact on the sensory properties of food and beverages and its role as a volatile marker in different chemical and biological processes.
In the realm of quality control, analytical methods are extensively used in the food and beverage industry. For example, elevated levels of this compound in sake can lead to an undesirable "stuffy smell," making its control a major challenge for maintaining product quality mdpi.com. The concentration of this compound can be higher in unpasteurized sake and may increase during storage, necessitating routine analysis to ensure optimal storage conditions and manufacturing processes mdpi.com. Similarly, this compound is a volatile constituent in olives and is used as a standard to evaluate the quality of olive oils researchgate.net. It is also employed to enhance the taste and odor of various food products, where its concentration must be carefully controlled to achieve the desired flavor profile researchgate.net. The development of rapid and efficient analytical methods, such as HPLC-PCD-FLD, which requires minimal sample preparation, contributes to a more streamlined workflow for routine analysis in quality control settings mdpi.com.
In research, the analysis of this compound is applied to a broad spectrum of studies. It is used as a model compound for studying the reactivity of aldehydes, condensation reactions, and the synthesis of branched-chain compounds in organic chemistry csic.es. In environmental science, methods for detecting and quantifying volatile aldehydes like this compound are developed for monitoring air and water quality csic.es. Furthermore, this compound serves as a standard in various analytical chemistry applications, such as an internal standard for the determination of wine aroma carbonyl compounds researchgate.net. Research into the Maillard reaction, a key process in food chemistry, also involves the study of this compound formation, as it is an important aroma compound derived from this reaction in thermally treated foods like beef, chocolate, and coffee nih.gov.
Industrial and Applied Research Perspectives of Isovaleraldehyde
Chemical Intermediate in Organic Synthesis
As a C5 aldehyde, isovaleraldehyde is a sought-after precursor in the chemical industry. guidechem.comguidechem.com Its reactivity, particularly the aldehyde functional group, allows it to participate in a variety of chemical reactions, making it a valuable intermediate for creating more complex molecules. chemimpex.com
This compound is a key starting material and intermediate in the synthesis of several important pharmaceutical compounds. guidechem.com Its branched structure is integral to the final molecular architecture of these drugs.
Pregabalin: Marketed as Lyrica, the anticonvulsant and anxiolytic drug Pregabalin can be synthesized using this compound. guidechem.com One industrial manufacturing method involves the condensation of this compound with ethyl cyanoacetate to form 3-isobutylpentanedioic acid, a key intermediate in the synthesis of the final drug. guidechem.com
Vitamin E: This essential nutrient and supplement is synthesized from precursors derived from this compound. guidechem.com Companies like BASF and Kao Corporation use this compound as a starting material to produce 6-methylheptan-2-one, which is a critical precursor for an intermediate alcohol used in the synthesis of Vitamin E. guidechem.comguidechem.com
Butizide: A range of pharmaceuticals, including the diuretic Butizide, are synthesized from this compound and its corresponding acid, isovaleric acid. wikipedia.org
While this compound is a versatile precursor, specific synthesis pathways for all potential derivatives, such as Butethamine, are not detailed in readily available literature.
Table 1: Pharmaceuticals Synthesized Using this compound
| Pharmaceutical | Therapeutic Class | Role of this compound |
| Pregabalin | Anticonvulsant, Anxiolytic | Intermediate in the synthesis of 3-isobutylpentanedioic acid. guidechem.com |
| Vitamin E | Vitamin, Supplement | Starting material for the precursor 6-methylheptan-2-one. guidechem.comguidechem.com |
| Butizide | Diuretic | Synthesized from this compound or its corresponding acid. wikipedia.org |
This compound plays a significant role as a reagent in the production of various agrochemicals, including pesticides. wikipedia.orgguidechem.com A notable pathway involves its conversion to other chemical intermediates. For instance, this compound is used to synthesize tetramethylethylene, which is then converted to pinacol and subsequently pinacolone. wikipedia.org Pinacolone is a crucial precursor for a wide array of pesticides. wikipedia.orgwikipedia.org
Examples of agrochemicals derived from the pinacolone intermediate include:
Fungicides : Triadimefon, Paclobutrazol, Uniconazole, and Diclobutrazole. wikipedia.orgguidechem.com
Herbicides : Metribuzin. wikipedia.orgguidechem.com
Pinacolone's structure is integral to the biological activity of these compounds, which are used to protect crops from fungal diseases and unwanted vegetation. researchgate.net
Table 2: Agrochemicals Derived from the this compound Intermediate Pinacolone
| Agrochemical | Type | Intermediate |
| Triadimefon | Fungicide | Pinacolone wikipedia.orgguidechem.com |
| Metribuzin | Herbicide | Pinacolone wikipedia.orgguidechem.com |
| Paclobutrazol | Fungicide, Plant Growth Regulator | Pinacolone guidechem.com |
| Uniconazole | Fungicide, Plant Growth Regulator | Pinacolone guidechem.com |
| Diclobutrazole | Fungicide | Pinacolone wikipedia.org |
In industrial chemistry, C5 aldehydes like this compound are valuable precursors for producing long-chain alcohols and acids. guidechem.comguidechem.com These are typically synthesized through aldol (B89426) condensation reactions, where this compound reacts to form α,β-unsaturated aldehydes. guidechem.comguidechem.com These unsaturated aldehydes can then be further processed and hydrogenated to yield long-chain alcohols or oxidized to produce long-chain carboxylic acids. These resulting long-chain compounds are important components in the manufacturing of plasticizers, detergents, and lubricants. guidechem.comguidechem.com
This compound is also utilized in the field of polymer science. chemimpex.com It is employed in the manufacturing of certain polymers and resins, contributing to materials with desirable properties such as flexibility and durability. chemimpex.com These materials find applications in coatings and packaging. chemimpex.com Furthermore, this compound serves as an intermediate in the production of components for Ziegler-Natta catalysts. guidechem.comguidechem.com Ziegler-Natta catalysts are a class of catalysts essential for the polymerization of terminal alkenes, such as ethylene and propylene, to produce widely used plastics like polyethylene and polypropylene. wikipedia.org
Applications in Flavor and Fragrance Industries
Beyond its role in large-scale chemical synthesis, this compound is a significant compound in the flavor and fragrance industries due to its potent and distinct aroma profile. guidechem.comchemimpex.com
This compound is widely used as a food flavoring agent. chemimpex.com It is naturally present in a variety of fruits, vegetables, and essential oils, including those from oranges, lemons, and peppermint. guidechem.com The compound is a key flavor component in many processed foods, where it imparts characteristic notes described as malty, fruity, cheesy, and reminiscent of chocolate, especially when diluted. wikipedia.orgguidechem.com
Its distinctive flavor profile enhances the taste of numerous food products, including:
Cheese wikipedia.org
Beer wikipedia.org
Coffee wikipedia.org
Chicken and fish wikipedia.org
Chocolate wikipedia.org
Olive oil wikipedia.org
Tea wikipedia.org
Due to its powerful aroma, it is synthetically produced and added in controlled amounts to enhance the desired flavor profiles in various food formulations. wikipedia.orgguidechem.com
Fragrance Component in Perfumes and Scented Products
This compound, also known as 3-methylbutanal (B7770604), is a significant component in the flavor and fragrance industry. thegoodscentscompany.com While its undiluted scent is often described as pungent, aldehydic, and even unpleasant, upon dilution, it transforms to reveal a more complex and desirable aromatic profile. chemimpex.com At concentrations of 0.01% and below, it exudes a natural, chocolate-like aroma. chemimpex.com This characteristic makes it a versatile ingredient for perfumers. chemimpex.com
The scent profile of this compound is frequently categorized within the gourmand family due to its edible, food-like nuances. guidechem.com Its aroma is described as fatty and pungent initially, which softens into a warm nutty accord with hints of cocoa powder and dark chocolate. guidechem.com A subtle, fruity dryness in the background adds lift to its profile. guidechem.com Perfumers utilize this compound as a top to early-heart note in fragrance compositions. guidechem.com Its low molecular weight allows it to evaporate quickly, providing an initial burst of scent that gives way to longer-lasting notes. guidechem.com
Due to its unique scent, this compound is used to create specific notes in perfumes, particularly cherry and chocolate, where it provides a liquorous top note. guidechem.com Its ability to impart a distinctive cocoa lift is a valued attribute in fragrance formulation. wikipedia.org The applications of this compound extend beyond fine fragrances to a variety of scented products. It is incorporated into cosmetics, shower gels, and soaps, often to contribute a fruity or almond-like scent. scbt.com
The typical usage levels of this compound in fine fragrance concentrates range from 0.05% to 1%. guidechem.com In some cases, where a very prominent cocoa-nut character is desired, the concentration might approach 2%. guidechem.com Functional products like soaps and shower gels may contain higher levels, up to 5% of the perfume oil. guidechem.com
Beyond its direct use, this compound also serves as a precursor in the synthesis of other fragrance ingredients. nih.gov For example, it can be reacted with methyl anthranilate or indole to synthesize Schiff bases, which are distinct compounds with their own unique colors and scents. guidechem.com
Solvent Applications in Chemical Reactions
In addition to its primary roles as a fragrance and flavoring agent and a chemical intermediate, this compound also finds application as a solvent in various chemical reactions. chemimpex.com This use is noted for both laboratory and industrial settings. chemimpex.com Among the advantages cited for its use as a solvent are its effective solvation properties and its relatively low toxicity, which can make it a preferable choice in certain chemical processes. chemimpex.com
Market Analysis and Economic Significance
The global this compound market demonstrates significant economic activity, driven by its wide range of applications in key industries. Market analysis reports indicate robust growth, with market size valued in the hundreds of millions of dollars and projected to expand steadily.
In 2024, the global market size was estimated at approximately $750 million. sanjaychemindia.com Projections show a consistent upward trend, with forecasts expecting the market to reach $1.47 billion by 2034, growing at a Compound Annual Growth Rate (CAGR) of around 7.0% during the forecast period of 2025-2034. sanjaychemindia.com Another analysis valued the 2021 market at $574.3 million, forecasting it to reach $751.9 million by 2025 and $1.289 billion by 2033, reflecting a CAGR of 7%.
Interactive Data Table: this compound Market Size and Forecast
| Year | Market Value (USD Billion) | Source |
| 2021 | 0.574 | |
| 2024 | 0.75 | sanjaychemindia.com |
| 2025 (Projected) | 0.80 | sanjaychemindia.com |
| 2033 (Projected) | 1.289 | |
| 2034 (Projected) | 1.47 | sanjaychemindia.com |
The primary drivers fueling this market growth are the increasing global demand for flavors and fragrances, where this compound is a key ingredient in food, beverage, cosmetic, and personal care products. scbt.comsanjaychemindia.com The expanding pharmaceutical sector also contributes significantly, as the compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. sanjaychemindia.com
The market is segmented by application, with the flavoring and fragrance segments holding a substantial share. In 2023, the flavoring application was valued at $0.24 billion and the fragrance application at $0.18 billion. sanjaychemindia.com The chemical intermediate and pharmaceutical applications are also significant contributors to the market. sanjaychemindia.com
Interactive Data Table: this compound Market Value by Application (2023)
| Application | Market Value (USD Billion) |
| Flavoring | 0.24 |
| Fragrance | 0.18 |
| Chemical Intermediate | 0.14 |
| Pharmaceuticals | 0.09 |
| Source: sanjaychemindia.com |
Geographically, the market is distributed across major regions. In 2023, the Asia-Pacific region held the largest market share with a valuation of $0.20 billion, driven by industrialization and chemical production in countries like China and India. sanjaychemindia.com North America and Europe are also major markets, valued at $0.18 billion and $0.15 billion, respectively, in the same year. sanjaychemindia.com Higher adoption of this compound in perfumes and shower gel products is a key driver for the North American market. scbt.com
Potential restraints on market growth include fluctuations in the prices of raw materials and the implementation of stringent environmental regulations concerning chemical production. However, emerging trends such as the growing interest in bio-based this compound production are expected to create new opportunities for the market. sanjaychemindia.com
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC values. Report confidence intervals and assess goodness-of-fit (e.g., R). For high-throughput data, apply false discovery rate (FDR) corrections .
Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis and analysis?
- Methodological Answer : Follow the "Experimental" section guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry). Include detailed reagent sources, instrument parameters, and raw data in supplementary materials. Use electronic lab notebooks for version control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
